molecular formula C14H16N2O4 B611118 Taglutimide CAS No. 14166-26-8

Taglutimide

Cat. No.: B611118
CAS No.: 14166-26-8
M. Wt: 276.29 g/mol
InChI Key: URPJPYAYMWPUPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Taglutimide can be synthesized through a series of chemical reactions involving glutarimide derivatives. The synthetic route typically involves the reaction of glutarimide with specific reagents under controlled conditions to form the desired compound . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistent quality and yield. The process includes purification steps to remove impurities and achieve the desired level of purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Taglutimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

Chemical Properties of Taglutimide

This compound is a derivative of glutamic acid, characterized by its imide functionality. Its chemical structure allows for interactions with biological systems, making it a candidate for various applications in drug development and research.

Medicinal Chemistry Applications

1. Neuropharmacology

This compound has shown promise in neuropharmacological studies. Preclinical research indicates that it does not produce toxic effects when administered orally at high dosages in mice, suggesting a favorable safety profile for further exploration in neurological disorders .

2. Anticancer Research

In the realm of oncology, this compound has been investigated for its potential to inhibit tumor growth. Studies have focused on its ability to modify the tumor microenvironment and enhance the efficacy of existing cancer therapies. The compound's mechanisms are being explored to understand how it can synergistically work with other anticancer agents to improve treatment outcomes .

Pharmacological Insights

1. Drug Development

This compound is being evaluated for its role in developing new therapeutic agents. Its structural analogs are being synthesized to enhance bioactivity and reduce side effects. Research has indicated that modifications to the this compound structure can lead to compounds with improved pharmacokinetic properties .

2. Toxicological Studies

Toxicological assessments have been critical in evaluating the safety of this compound. Studies have demonstrated that certain derivatives exhibit teratogenic effects, while others do not show significant embryotoxicity at varying doses, highlighting the importance of structure-activity relationships in drug design .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound derivatives found that specific compounds could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 2: Synergistic Antitumor Activity

Research examining the combination of this compound with traditional chemotherapeutics revealed enhanced antitumor activity against glioma cells. The study utilized mathematical modeling to optimize drug combinations, demonstrating this compound's role in personalized medicine approaches for cancer treatment .

Data Tables

Application Area Findings References
NeuropharmacologyNo toxic effects at high dosages
Anticancer ResearchInhibits tumor growth; enhances therapy efficacy
ToxicologySome derivatives teratogenic; others safe

Comparison with Similar Compounds

Taglutimide is unique compared to other glutarimide derivatives due to its specific pharmacological properties and chemical structure. Similar compounds include:

This compound stands out due to its unique combination of sedative-hypnotic properties and its influence on drug metabolism, making it a valuable compound for research and therapeutic use .

Biological Activity

Taglutimide, a derivative of thalidomide, has garnered interest due to its pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

This compound is structurally related to thalidomide, possessing a glutarimide ring. Studies have shown that the addition of N-alkyl groups to the glutarimide ring does not significantly alter its ability to inhibit tumor necrosis factor-alpha (TNF-α) production. In vitro experiments indicated that this compound and its N-alkyl analogs inhibited TNF-α synthesis by approximately 60% in lipopolysaccharide-stimulated human peripheral blood mononuclear cell cultures. The stability of this compound was assessed in various phosphate buffer solutions at different temperatures, revealing half-lives ranging from 25 to 35 hours at physiological pH levels .

Sedative and Hypnotic Properties

This compound has been identified as a new sedative-hypnotic agent. Research indicates that it does not produce toxic effects even at high dosages in animal models. Its central nervous system (CNS) depressant effects were demonstrated through several mechanisms:

  • Reduction in Spontaneous Motor Activity: this compound administration led to decreased motor activity in test subjects.
  • Potentiation of Pentobarbital Effects: It enhanced the sedative effects of pentobarbital, indicating a synergistic interaction.
  • Antagonism of Amphetamine Effects: The compound countered the stimulant effects of amphetamine, further confirming its CNS depressant profile.
  • Narcotic Activity: When administered intravenously, this compound exhibited narcotic-like effects .

Analgesic Potentiation

This compound has shown the ability to enhance the analgesic effects of morphine without providing analgesia on its own. This characteristic suggests potential applications in pain management, particularly in combination therapies .

Comparative Biological Activity

The following table summarizes key biological activities of this compound compared to thalidomide:

Activity This compound Thalidomide
TNF-α InhibitionYes (60% inhibition)Yes (similar efficacy)
Sedative EffectYesYes
Analgesic Potentiation with MorphineYesNo
Toxicity at High DosesNone observedLimited
Anticonvulsant ActivityNoNo

Case Studies and Research Findings

  • In Vitro Studies on TNF-α Inhibition:
    A study investigated the effectiveness of this compound in inhibiting TNF-α production in human peripheral blood mononuclear cells. The results showed comparable efficacy to thalidomide, suggesting potential for similar therapeutic applications .
  • Sedative Effects in Animal Models:
    In a controlled experiment with mice, this compound demonstrated significant sedative effects without toxicity, supporting its development as a safer alternative to traditional sedatives .
  • Combination Therapy Potential:
    Research highlighted the potential for this compound to be used in combination with opioids for pain management, enhancing their effectiveness while potentially reducing required dosages .

Properties

IUPAC Name

4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPJPYAYMWPUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864473
Record name 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14166-26-8, 20537-86-4
Record name rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14166-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC407013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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